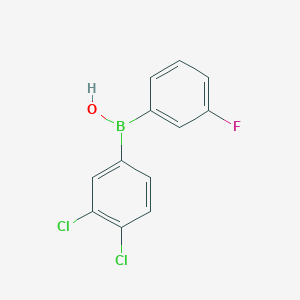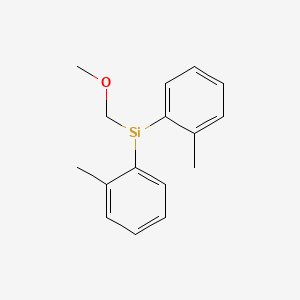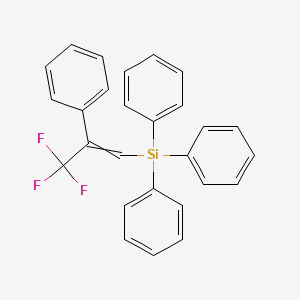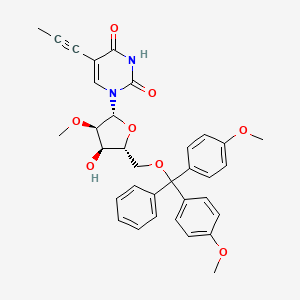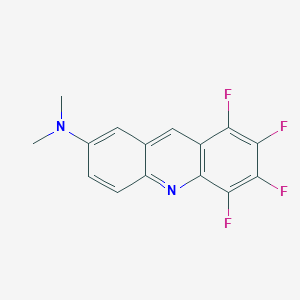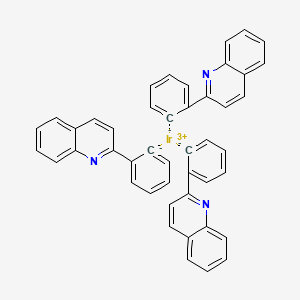
Iridium(3+);2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+);2-phenylquinoline is a cyclometalated iridium(III) complex that has gained significant attention in recent years due to its unique photophysical properties. This compound is known for its high phosphorescence quantum yields and its ability to emit light in various colors, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);2-phenylquinoline typically involves the reaction of iridium trichloride with 2-phenylquinoline in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux for several hours, and the resulting product is purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands to form new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state iridium complexes, while reduction reactions yield lower oxidation state complexes .
Scientific Research Applications
Iridium(3+);2-phenylquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Iridium(3+);2-phenylquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound’s photophysical properties are primarily due to the strong spin-orbit coupling of the iridium center, which facilitates intersystem crossing from the excited singlet state to the triplet state. This results in efficient phosphorescence emission .
Comparison with Similar Compounds
Similar Compounds
2-phenylpyridine-based iridium complexes: These compounds also exhibit strong phosphorescence but typically emit light in different colors compared to 2-phenylquinoline-based complexes.
2-phenylisoquinoline-based iridium complexes: Similar to 2-phenylquinoline-based complexes, these compounds have extended π-conjugation, resulting in red-shifted phosphorescence.
Uniqueness
Iridium(3+);2-phenylquinoline is unique due to its ability to emit light in a broad range of colors, making it highly versatile for various applications. Its high phosphorescence quantum yields and strong spin-orbit coupling also make it an excellent candidate for use in optoelectronic devices .
Properties
Molecular Formula |
C45H30IrN3 |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
InChI Key |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


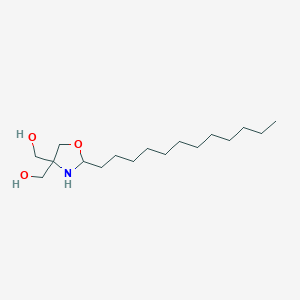
![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
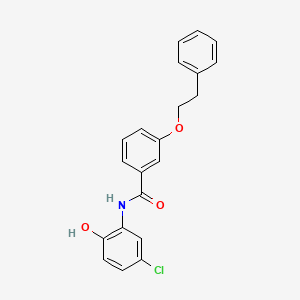
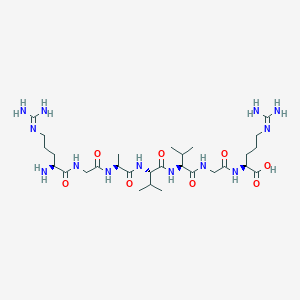
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
